molecular formula C20H25N5O2 B275886 N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

Cat. No. B275886
M. Wt: 367.4 g/mol
InChI Key: RXIFCLWCLQLAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine (abbreviated as TAK-659) is a chemical compound that belongs to the class of kinase inhibitors. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cells.
Biochemical and physiological effects:
N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been shown to induce apoptosis and growth inhibition of B-cells in vitro and in vivo. In preclinical studies, N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also been shown to reduce tumor burden and prolong survival in mouse models of CLL and NHL. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which supports its potential as an orally administered drug for the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, which may enhance its therapeutic efficacy. However, one limitation of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in humans.

Future Directions

There are several potential future directions for the development of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib. Further studies are needed to identify optimal drug combinations and dosing regimens.
3. Biomarker identification: Biomarkers that predict response to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may help identify patients who are most likely to benefit from treatment and optimize dosing regimens.
4. Mechanism of resistance: Further studies are needed to identify mechanisms of resistance to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine and develop strategies to overcome resistance.
5. Other indications: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a therapeutic agent for other diseases that involve B-cell receptor signaling, such as autoimmune disorders and graft-versus-host disease. Further studies are needed to evaluate its efficacy in these indications.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves several steps, including the preparation of the key intermediate 3-ethoxy-4-(hydroxymethyl)benzaldehyde, which is then converted into the final product through a series of reactions involving tert-butylamine, 1-phenyl-1H-tetrazole-5-thiol, and other reagents. The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2015051661A1).

Scientific Research Applications

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro and in vivo studies have demonstrated that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively inhibits BTK and suppresses B-cell receptor signaling, leading to apoptosis and growth inhibition of B-cells. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib, in preclinical studies. These findings suggest that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a single agent or in combination therapy for the treatment of B-cell malignancies.

properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H25N5O2/c1-5-26-18-13-15(14-21-20(2,3)4)11-12-17(18)27-19-22-23-24-25(19)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3

InChI Key

RXIFCLWCLQLAHW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.